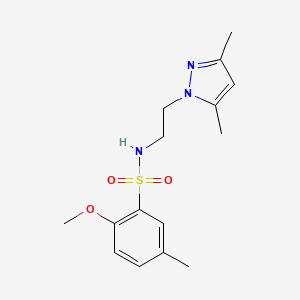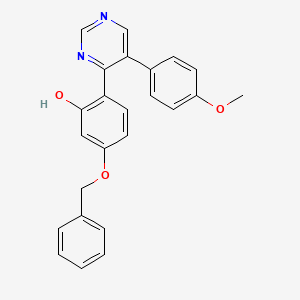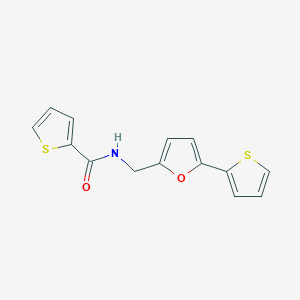![molecular formula C20H14FN3O3S B2364357 3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide CAS No. 1795345-47-9](/img/structure/B2364357.png)
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Synthesis Analysis
Quinoxaline derivatives can be synthesized from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis
The compound is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41.Chemical Reactions Analysis
The synthetic approaches to this compound include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H14FN3O3S and a molecular weight of 395.41. More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
High-Energy Lithium Metal Batteries
The compound has been utilized in the development of high-voltage lithium metal batteries (LMBs). It serves as an additive to optimize the electrode-electrolyte interface, which is crucial for enhancing the energy density and cycle life of LMBs . The additive helps form a dense and robust solid electrolyte interface (SEI) rich in LiF, which suppresses lithium dendrite growth. Additionally, it aids in forming Li₃N and LiBO₂, which improve Li⁺ conductivity through the SEI and cathode electrolyte interface (CEI).
Antitumor and Cytotoxic Activities
Quinoxaline derivatives, including those related to the compound, have shown promising antitumor and cytotoxic activities. They have been synthesized and tested for their effectiveness against various human tumor cell lines, demonstrating significant potential in cancer treatment .
Antiviral and Anti-inflammatory Properties
Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones, a core structure related to the compound, have highlighted its potential therapeutic properties. These include antiviral and anti-inflammatory activities, which are of great interest for the development of new medications .
Pharmaceutical Drug Development
The compound’s structure is conducive to modification, making it a valuable scaffold for the development of a wide range of pharmaceutical drugs. Its versatility allows for the creation of drugs with various biological activities, including antimicrobial, antifungal, and antiretroviral properties .
Green Chemistry Synthesis
The compound can be synthesized using principles of green chemistry, which emphasizes environmentally friendly methods. This approach not only reduces the environmental impact but also enhances the sustainability of the chemical production process .
Bioorganic Chemistry
In bioorganic chemistry, the compound’s quinoxaline moiety plays a critical role. It serves as a core unit for the development of novel derivatives with multifunctional properties, targeting a wide spectrum of biological importance. This includes activities against microorganisms, receptors, and various diseases, paving the way for further drug discovery .
作用機序
将来の方向性
Quinoxaline derivatives show very interesting biological properties (antiviral, anticancer, and antileishmanial), ensuring them a bright future in medicinal chemistry . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
特性
IUPAC Name |
3-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-13-6-5-7-14(12-13)28(26,27)24-16-9-2-1-8-15(16)19-20(25)23-18-11-4-3-10-17(18)22-19/h1-12,24H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUBGVDMZOLTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)


![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)



![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)